4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a sulfamoyl group (N-cyclohexyl-N-methylsulfamoyl) at the para position of the benzamide ring and a 4,5-dihydronaphtho[1,2-d]thiazol-2-yl moiety as the amine substituent. Its molecular formula is C₃₀H₃₂N₄O₃S₂, with a molecular weight of approximately 568.73 g/mol.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S2/c1-28(19-8-3-2-4-9-19)33(30,31)20-14-11-18(12-15-20)24(29)27-25-26-23-21-10-6-5-7-17(21)13-16-22(23)32-25/h5-7,10-12,14-15,19H,2-4,8-9,13,16H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORZUURYWDMKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Chemical Formula : C₁₈H₃₁N₃O₂S
- Molecular Weight : 357.54 g/mol
The structural complexity includes a naphtho[1,2-d]thiazole moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Recent studies highlight the antimicrobial potential of compounds related to naphtho[1,2-d]thiazoles. For instance, derivatives of naphtho[2,3-d]thiazole have shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Naphtho[1,2-d]thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 15.8 µM |
| Compound B | MRSA | 31.6 µM |
| Compound C | S. epidermidis | 31.9 µM |
The introduction of specific functional groups into the naphtho[1,2-d]thiazole framework has been shown to enhance antibacterial efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. Compounds similar to those derived from naphtho[1,2-d]thiazole have demonstrated broad-spectrum antitumor activity against several cancer cell lines.
Case Study: Antitumor Activity Profile
A study evaluated a series of thiazole derivatives for their cytotoxic effects on cancer cell lines including EKVX (non-small lung cancer), RPMI-8226 (leukemia), and OVCAR-4 (ovarian cancer). The results indicated that certain derivatives exhibited GI50 values (concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM, suggesting significant anticancer potential .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes or pathways involved in microbial growth and cancer cell proliferation. For instance, the sulfonamide group is known for its role in inhibiting bacterial folate synthesis, while the naphtho[1,2-d]thiazole moiety may interact with DNA or protein targets within cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its sulfamoyl and dihydronaphthothiazole moieties. Below is a comparative analysis with structurally related compounds:
Spectroscopic and Physicochemical Data
- IR Spectroscopy : Sulfamoyl analogs (e.g., target compound) would exhibit C=S stretching at ~1240–1255 cm⁻¹ (similar to ) and N-H stretches at 3150–3414 cm⁻¹, confirming sulfonamide and amide groups .
- ¹H NMR : Expected signals include aromatic protons (δ 7.0–8.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and methyl groups (δ ~2.8 ppm for N-methyl).
- Solubility : The cyclohexyl group reduces aqueous solubility compared to morpholine-containing analogs (e.g., compound in ) .
Potential Pharmacological Profiles
- Target Compound : The dihydronaphthothiazole core is structurally similar to kinase inhibitors (e.g., Src family kinases), while the sulfamoyl group may target carbonic anhydrases or proteases.
- Morpholine Analogs () : Improved blood-brain barrier penetration due to morpholine’s polarity, suggesting CNS applications .
- Diethylsulfamoyl Analog () : Simpler structure may favor metabolic stability but reduce target specificity .
Research Findings and Limitations
Key Insights
Sulfamoyl vs. Carbonyl: Sulfamoyl derivatives (e.g., target compound) exhibit stronger hydrogen-bonding capacity than benzoyl analogs (), enhancing target affinity .
Synthetic Challenges :
- Multi-step synthesis (e.g., ’s triazoles) introduces purity challenges, necessitating rigorous chromatography or crystallization .
Data Gaps
- No direct bioactivity data (e.g., IC₅₀ values) for the target compound are available in the evidence.
- Limited solubility or stability studies for dihydronaphthothiazole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
